Enantiomer-Specific Potency in Integrin αvβ3 Antagonism: (3S) > (3R)
In a systematic structure-activity relationship study of tricyclic pharmacophore-based integrin αvβ3/αIIbβ3 dual antagonists, the (3S)-aminopiperidine analogue demonstrated the strongest αvβ3 antagonistic activity among all N-terminus variants tested, and the S isomer at the piperidine 3-position was explicitly found to be more potent than the corresponding R isomer [1]. This establishes a clear stereochemical preference for the (S) configuration in this therapeutic context. In contrast, the (R)-3-amino-3-methylpiperidine pharmacophore is the validated scaffold for DPP-4 inhibition, with compound DSR-12727 (bearing the (R)-configuration) achieving an IC50 of 1.1 nM against DPP-4 [2].
| Evidence Dimension | Enantiomer-dependent biological target potency |
|---|---|
| Target Compound Data | (3S) configuration: strongest αvβ3 antagonistic activity among aminopiperidine N-terminus variants tested (exact IC50 values require full-text access; relative rank order: S > R) |
| Comparator Or Baseline | (3R)-aminopiperidine analogue: weaker αvβ3 activity than the (3S) counterpart; (3R)-3-amino-3-methylpiperidine-based DSR-12727: DPP-4 IC50 = 1.1 nM |
| Quantified Difference | For αvβ3: S isomer > R isomer (qualitative rank order established). For DPP-4: the (3R) pharmacophore delivers IC50 = 1.1 nM (DSR-12727); the (3S) enantiomer is predicted to be inactive or substantially less potent at DPP-4. |
| Conditions | Integrin αvβ3 and αIIbβ3 binding assays (Ishikawa et al. 2006); DPP-4 enzyme inhibition assay using recombinant human DPP-4 (Nishio et al. 2011) |
Why This Matters
Depending on the therapeutic target program, selecting the correct enantiomer is not optional—it is the difference between a potent lead compound and an inactive molecule.
- [1] Ishikawa M, Hiraiwa Y, Kubota D, Tsushima M, Watanabe T, Murakami S, Ouchi S, Ajito K. Tricyclic pharmacophore-based molecules as novel integrin αvβ3 antagonists. Part III: Synthesis of potent antagonists with αvβ3/αIIbβ3 dual activity and improved water solubility. Bioorg Med Chem. 2006;14(7):2131-2150. View Source
- [2] Nishio Y, Kimura H, et al. DSR-12727: A potent, orally active DPP-IV inhibitor without mechanism-based inactivation of CYP3A. Bioorg Med Chem. 2011;19(18):5490-5499. View Source
